molecular formula C18H19N3O5 B3859675 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 352012-75-0

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3859675
CAS No.: 352012-75-0
M. Wt: 357.4 g/mol
InChI Key: KOZNIGABQVEAOS-YBFXNURJSA-N
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Description

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C18H19N3O5 This compound is known for its unique structure, which includes a hydrazinyl group, a methoxyphenyl group, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-morpholinylcarbonyl)phenyl-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its specific substitution pattern and functional groups

Properties

IUPAC Name

N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-14-6-4-5-13(10-14)20-17(22)18(23)21-19-11-12-9-15(25-2)7-8-16(12)26-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNIGABQVEAOS-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352012-75-0
Record name 2-(2-(2,5-DIMETHOXYBENZYLIDENE)HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

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